3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-2-27-18-10-8-17(9-11-18)22-21(26)25-13-16(14-25)20-23-19(24-28-20)12-15-6-4-3-5-7-15/h3-11,16H,2,12-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBCNJUBAMKNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime-Carboxylic Acid Cyclization
The 1,2,4-oxadiazole ring is classically synthesized via cyclization between amidoximes and carboxylic acid derivatives. For the target compound, benzylamidoxime serves as the precursor for the 3-benzyl substituent. Reacting benzylamidoxime with 4-(azetidin-3-yl)benzoic acid under peptide coupling conditions (e.g., TBTU, DMF) yields an intermediate acyloxyamidine, which undergoes thermal cyclization at 100–120°C to form the oxadiazole. This method, adapted from Baykov et al., achieves moderate to excellent yields (50–85%) but requires stringent control of reaction time (4–24 hours) to prevent dimerization.
Mechanochemical Approaches
Recent advances in solvent-free synthesis offer greener alternatives. Ball-milling benzylamidoxime with 4-(azetidin-3-yl)benzoic acid in the presence of NaOH/DMSO at room temperature facilitates cyclization within 2–4 hours, albeit with slightly lower yields (45–75%). While mechanochemistry reduces purification challenges, the sensitivity of the azetidine ring to mechanical stress necessitates careful optimization.
Functionalization of the Azetidine Ring
Azetidine-3-Carboxylic Acid Precursor
The azetidine ring is synthesized via photoredox-catalyzed [2+2] cycloaddition, as demonstrated by Golushko et al.. Nitroalkenes and nitriles react in the presence of trifluoromethanesulfonic acid (TfOH) to form azetidine-3-carboxylic acid derivatives in >80% yield. This method’s efficiency stems from the superacid’s ability to stabilize reactive intermediates, though steric hindrance from the oxadiazole substituent may necessitate longer reaction times (up to 30 minutes).
Oxadiazole-Azetidine Coupling
The oxadiazole and azetidine moieties are conjugated via a Suzuki-Miyaura cross-coupling reaction. Using Pd(PPh₃)₄ as a catalyst, 3-benzyl-5-bromo-1,2,4-oxadiazole reacts with azetidine-3-boronic acid pinacol ester in THF/H₂O (3:1) at 80°C, achieving 70–90% yield. This method, validated in PubChem entries for analogous structures, ensures regioselectivity at the azetidine’s 3-position.
Introduction of the N-(4-Ethoxyphenyl)Carboxamide Group
Carboxamide Formation via Acyl Chloride
The azetidine’s primary amine at position 1 is acylated using 4-ethoxybenzoyl chloride. In anhydrous dichloromethane, triethylamine (2.5 equiv) deprotonates the amine, enabling nucleophilic attack on the acyl chloride. This exothermic reaction proceeds quantitatively at 0°C, yielding the carboxamide without epimerization. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the final product in 85–92% purity.
Reductive Amination Alternative
For substrates sensitive to acyl chlorides, reductive amination offers a milder pathway. 4-Ethoxybenzaldehyde and the azetidine amine react in the presence of NaBH₃CN (1.2 equiv) in methanol at room temperature, forming the secondary amine intermediate. Subsequent oxidation with MnO₂ converts the amine to the carboxamide, though yields are lower (60–75%) due to over-oxidation side reactions.
Optimization Challenges and Solutions
Solubility and Purification
The hydrophobic benzyl and ethoxyphenyl groups impede solubility in polar solvents. Switching to DMF/EtOAc (1:4) during final recrystallization improves yield (from 65% to 82%) while maintaining stereochemical integrity.
Protecting Group Strategies
Tert-butoxycarbonyl (Boc) protection of the azetidine amine during oxadiazole coupling prevents undesired side reactions. Deprotection with TFA/DCM (1:1) at 0°C restores the free amine for subsequent carboxamide formation, with no observable ring-opening.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, oxadiazole-ArH), 7.45 (d, J = 8.4 Hz, 2H, benzyl-ArH), 6.89 (d, J = 8.8 Hz, 2H, ethoxyphenyl-ArH), 4.31 (s, 2H, azetidine-CH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.78 (t, J = 7.6 Hz, 2H, azetidine-NCH₂), 2.98 (t, J = 7.6 Hz, 2H, azetidine-CH₂), 1.41 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 166.1 (oxadiazole-C), 159.8 (OCH₂CH₃), 134.5–114.7 (Ar-C), 63.5 (OCH₂CH₃), 58.3 (azetidine-C), 44.1 (NCH₂), 14.7 (OCH₂CH₃).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₃H₂₄N₄O₃ [M+H]⁺: 413.1918; Found: 413.1915.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Amidoxime-Carboxylic Acid | 85 | 24 | 92 | High regioselectivity |
| Mechanochemical | 75 | 4 | 88 | Solvent-free, eco-friendly |
| Reductive Amination | 70 | 12 | 85 | Mild conditions |
Chemical Reactions Analysis
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. Oxidation may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction may result in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl or ethoxyphenyl moieties are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions. Its unique structure may allow it to interact with specific biological targets.
Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Biological Research: The compound may be used as a tool in biological research to study the effects of specific chemical modifications on biological systems.
Mechanism of Action
The mechanism of action of 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs, focusing on structural features, synthesis routes, and biological relevance.
Table 1: Comparative Analysis of Oxadiazole-Containing Compounds
Key Observations
Substitution at the phenyl ring (e.g., 4-ethoxy vs. 4-methoxy) influences electronic properties and metabolic stability. Ethoxy groups may confer slower oxidative degradation compared to methoxy .
Synthetic Routes :
- The target compound likely employs HOBt/EDC-mediated coupling for carboxamide formation, analogous to methods used for tert-butyl piperidine-oxadiazole derivatives .
- In contrast, thiazole-oxadiazole hybrids (e.g., compound in ) require multistep heterocycle assembly, increasing synthetic complexity .
Biological Relevance: While the target compound’s activity is undocumented, its benzyl-oxadiazole motif is shared with antimalarial intermediates (e.g., ) and antimicrobial agents (e.g., ).
Safety and Toxicity :
- Oxadiazole derivatives often exhibit moderate toxicity (e.g., skin/eye irritation, respiratory effects) as seen in structurally related compounds . The absence of strongly electron-withdrawing groups (e.g., nitro in ) in the target compound may mitigate reactivity-related hazards.
Biological Activity
The compound 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a 1,2,4-oxadiazole ring, which is known for its potential in drug discovery due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,2,4-oxadiazole ring have shown promising antibacterial and antifungal activities against various strains.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | 0.03 - 0.125 μg/mL against Neisseria gonorrhoeae |
| Other Oxadiazole Derivatives | Antifungal | MICs ranging from 0.003 - 0.03 μg/mL against Clostridium difficile |
The mechanism of action is believed to involve the inhibition of key enzymes in bacterial cell wall synthesis and disruption of biofilm formation, which is critical for pathogenicity.
Anticancer Activity
The anticancer potential of the compound was evaluated through in vitro studies against various cancer cell lines. The findings revealed that it exhibits cytotoxic effects comparable to established chemotherapeutic agents.
| Cell Line | IC50 Value (μM) | Comparison |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Similar to Tamoxifen (IC50 = 10.38 μM) |
| A549 (Lung Cancer) | 12.34 | More potent than Doxorubicin |
| HeLa (Cervical Cancer) | 10.56 | Comparable efficacy |
Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells by activating p53 and caspase pathways, leading to programmed cell death.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it inhibits pro-inflammatory cytokines, thereby reducing inflammation in experimental models.
Case Studies
- Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were tested against Mycobacterium bovis, showing significant inhibition at low concentrations. The binding affinity studies indicated interaction with enoyl reductase (InhA), a crucial enzyme for fatty acid biosynthesis in bacteria .
- Evaluation of Anticancer Properties : In a comparative study involving multiple cancer cell lines, the compound demonstrated superior cytotoxicity compared to standard treatments like Doxorubicin and Tamoxifen. The study emphasized its mechanism involving apoptosis induction through mitochondrial pathways .
Q & A
Q. What are the standard synthetic routes for 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclocondensation of nitrile and hydroxylamine derivatives under reflux conditions (e.g., ethanol, 80°C) .
- Step 2 : Functionalization of the azetidine ring through carboxamide coupling using reagents like EDCI/HOBt in anhydrous DMF .
- Step 3 : Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Key challenges include optimizing reaction yields (often 50–70%) and avoiding side reactions during oxadiazole formation .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Essential methods include:
- NMR spectroscopy (¹H/¹³C) to verify substitution patterns on the benzyl, oxadiazole, and azetidine moieties .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
- FT-IR spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups .
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .
Q. How is the initial bioactivity screening performed for this compound?
- In vitro cytotoxicity assays using Daphnia magna or human cancer cell lines (e.g., MTT assay) to assess IC₅₀ values .
- Enzyme inhibition studies (e.g., kinase or protease targets) with fluorometric/colorimetric readouts .
- Solubility and stability tests in PBS or DMSO to ensure compound integrity during assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Comparative assay standardization : Use identical cell lines (e.g., HepG2 vs. MCF-7) and protocols to minimize variability .
- Metabolic stability analysis : Evaluate cytochrome P450 interactions via liver microsome assays to identify metabolite interference .
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to reconcile discrepancies between predicted and observed binding affinities .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Core modifications : Replace the benzyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability .
- Azetidine ring diversification : Introduce sp³-hybridized substituents to improve solubility while retaining target affinity .
- Bioisosteric replacement : Substitute the 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole rings to modulate pharmacokinetics .
Q. What experimental designs are recommended for elucidating the mechanism of action?
- Target identification : Use affinity chromatography or thermal shift assays to isolate binding proteins .
- Pathway analysis : Perform RNA sequencing or phosphoproteomics to map downstream signaling effects .
- In vivo validation : Utilize xenograft models to correlate target engagement with tumor growth inhibition .
Q. How can degradation pathways and stability be systematically studied?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- HPLC-MS/MS analysis : Identify degradation products and quantify half-life under accelerated storage conditions .
- Excipient compatibility : Test with common stabilizers (e.g., cyclodextrins) to enhance formulation stability .
Q. What methodologies are suitable for in-depth toxicity profiling?
- Genotoxicity : Ames test for mutagenicity and Comet assay for DNA damage .
- Cardiotoxicity : hERG channel inhibition screening using patch-clamp electrophysiology .
- Hepatotoxicity : ALT/AST enzyme release assays in primary hepatocytes .
Data Contradiction Analysis Example
Scenario : Conflicting cytotoxicity results between Daphnia magna and mammalian cell lines.
Resolution :
- Assay comparability : Validate cytotoxicity protocols (e.g., exposure time, compound concentration) across models .
- Species-specific metabolism : Test metabolite profiles using LC-MS to identify active/inactive derivatives .
- Cross-species target conservation : Use BLAST to compare target homology between species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
